Propargyl-C1-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

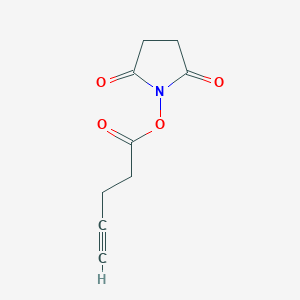

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQOCPXVAZTWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propargyl-C1-NHS Ester: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the core properties, applications, and experimental protocols of Propargyl-C1-NHS ester, a key reagent in bioconjugation and drug delivery.

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a versatile, non-cleavable linker molecule widely employed in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] This bifunctional reagent provides a robust platform for covalently linking molecules to proteins, peptides, and other biomolecules containing primary amines. Its utility stems from its two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group.

The NHS ester facilitates the formation of a stable amide bond with primary amines at physiological to slightly alkaline pH.[2][5] The terminal alkyne group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of azide-modified molecules.[1][4] This two-step conjugation strategy offers researchers a high degree of control and specificity in the construction of complex biomolecular architectures.

Core Properties and Specifications

This compound is a small molecule with well-defined chemical and physical properties crucial for its application in sensitive biological systems.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉NO₄ | [6] |

| Molecular Weight | 195.17 g/mol | [6] |

| CAS Number | 132178-37-1 | [6] |

| Appearance | White solid | [7] |

| Purity | Typically >95% (HPLC) | [7] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [7] |

| Storage Conditions | Store at -20°C, desiccated. Solutions are unstable and should be prepared fresh. | [1][4] |

Reaction Mechanisms and Signaling Pathways

The utility of this compound is centered around two primary chemical transformations: the acylation of primary amines by the NHS ester and the subsequent copper-catalyzed cycloaddition of the alkyne with an azide.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with unprotonated primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[2][8] Below this range, the amine is protonated and thus not nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne introduced by the this compound is a versatile functional group for further modification via CuAAC, a cornerstone of click chemistry. This reaction involves the copper(I)-catalyzed cycloaddition of the alkyne with an azide-functionalized molecule to form a stable triazole linkage. The CuAAC reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for biological applications.[9][]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Click Chemistry [organic-chemistry.org]

Propargyl-C1-NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-C1-NHS ester, a versatile bifunctional linker crucial for advancements in bioconjugation, chemical biology, and drug development. This guide details its chemical structure and properties, provides explicit experimental protocols for its use, and illustrates its application in the context of cellular signaling pathway analysis.

Core Concepts: Chemical Structure and Properties

This compound, also known as 4-Pentynoic acid 2,5-dioxo-1-pyrrolidinyl ester, is a non-cleavable linker that features two key functional groups: a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies. The terminal alkyne then serves as a handle for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This allows for the subsequent attachment of a molecule of interest that has been functionalized with an azide (B81097) group.

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 132178-37-1 | [2][4] |

| Molecular Formula | C₉H₉NO₄ | [3][4] |

| Molecular Weight | 195.17 g/mol | [2][4][5] |

| Appearance | White solid | [6] |

| Purity | >95% (typically by HPLC) | [6] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform.[6] For in vivo applications, formulations with DMSO, PEG300, and Tween-80 in saline are used.[3] | [3][6] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[2][4] Stock solutions are unstable and should be prepared fresh.[2] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | [2][3][4] |

Experimental Protocols

The use of this compound typically involves a two-stage process: first, the modification of a biomolecule with the alkyne group, and second, the click chemistry reaction to attach a payload.

Protocol for Antibody Modification with this compound

This protocol outlines the general steps for labeling an antibody with this compound to introduce a terminal alkyne handle.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[]

-

Purification system (e.g., size-exclusion chromatography, spin desalting columns)[8]

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis against the reaction buffer or by using a desalting column.[9] Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

-

Labeling Reaction: Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution.[] The optimal ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.[][8]

-

Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris buffer to react with any excess NHS ester.[8]

-

Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography or using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[8][9]

-

Characterization: Determine the concentration of the labeled antibody and, if desired, the degree of labeling (DOL) using appropriate analytical techniques.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-containing molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

-

Alkyne-modified antibody

-

Azide-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)[1]

-

Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 200 mM in water)[1]

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[1]

-

Reaction Buffer (e.g., PBS)

-

Purification system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water.[1] The azide-containing molecule can be dissolved in an appropriate solvent like DMSO.

-

Reaction Setup: In a reaction tube, combine the alkyne-modified antibody with the azide-containing molecule. A molar ratio of 1:4 to 1:10 (antibody to azide) is a common starting point.[1]

-

Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio to pre-form the copper(I) complex.[1]

-

Initiation of Click Reaction: Add the copper/ligand complex to the antibody/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the reaction.[1]

-

Incubation: Gently mix and incubate the reaction at room temperature for 30-60 minutes, protected from light.[1]

-

Purification: Purify the resulting antibody conjugate using size-exclusion chromatography or another suitable affinity purification method to remove the catalyst, excess reagents, and byproducts.[1]

-

Analysis: Characterize the final conjugate for purity, concentration, and drug-to-antibody ratio (DAR) if applicable.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a potential experimental workflow involving this compound.

Reaction Mechanism

Caption: Two-step bioconjugation using this compound.

Experimental Workflow for Studying Wnt Signaling

The following diagram illustrates a hypothetical workflow for studying Wnt protein acylation, a key process in the Wnt signaling pathway, using a click chemistry approach.[10]

Caption: Experimental workflow for analyzing Wnt protein acylation.

Wnt Signaling Pathway Context

The modification of Wnt proteins is critical for their function in signaling. The following diagram provides a simplified overview of the canonical Wnt signaling pathway, where the study of Wnt acylation would be relevant.

Caption: Simplified canonical Wnt signaling pathway.

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. vectorlabs.com [vectorlabs.com]

- 8. furthlab.xyz [furthlab.xyz]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of Propargyl-C1-NHS Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Propargyl-C1-NHS ester, a heterobifunctional crosslinking reagent. It details the core mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and illustrates the chemical processes and workflows involved. This reagent is instrumental in bioconjugation, particularly for introducing a terminal alkyne onto biomolecules for subsequent "click chemistry" applications.

Core Mechanism of Action

This compound is a dual-function molecule designed for a two-step conjugation strategy.[1][2][3] Its mechanism can be understood by examining its two key functional groups: the N-Hydroxysuccinimide (NHS) ester and the propargyl group (a terminal alkyne).

Step 1: Amine-Reactive Conjugation via NHS Ester

The primary function of the NHS ester group is to react with nucleophilic primary amines (-NH₂) found on biomolecules.[4][5] This is most commonly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[6]

The reaction is a nucleophilic acyl substitution , where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[][8] This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable and effectively irreversible amide bond.[6][] This initial reaction covalently attaches the propargyl-C1 linker to the target biomolecule.

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the biomolecule is "alkyne-tagged," the terminal propargyl group serves as a reactive handle for a secondary ligation reaction. It is specifically designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier example of "click chemistry".[1][3][9]

In this bioorthogonal reaction, the alkyne on the modified biomolecule is joined with a molecule containing an azide (B81097) (-N₃) functional group.[5] In the presence of a copper(I) catalyst, they undergo a cycloaddition to form a stable, five-membered triazole ring.[10] This reaction is highly specific, efficient, and can be performed in aqueous, biological-friendly conditions.[9][11] It allows for the precise attachment of a second molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag for detection, a PEG chain for solubility, or a cytotoxic drug for creating Antibody-Drug Conjugates (ADCs).[2][3]

The overall two-step mechanism is visualized below.

Data Presentation: Reaction Parameters

The efficiency of the conjugation chemistry is governed by several key parameters, primarily related to the stability and reactivity of the NHS ester group.

Table 1: NHS Ester Reaction Conditions & Stability

This table summarizes the critical factors influencing the aminolysis reaction and the competing hydrolysis side-reaction.

| Parameter | Recommended Range / Value | Notes | Citation(s) |

| Reaction pH | 7.2 - 9.0 (Optimal: 8.0 - 8.5) | Balances amine reactivity (deprotonated -NH₂) and NHS ester stability. Lower pH leads to unreactive protonated amines (-NH₃⁺), while higher pH rapidly accelerates hydrolysis. | [4][12][13] |

| Compatible Buffers | Phosphate, Borate, Bicarbonate, HEPES | Buffers must be free of primary amines. Tris or Glycine buffers will compete with the target molecule for reaction and should only be used to quench the reaction. | [4][13] |

| Reaction Time | 0.5 - 4 hours (Typical) | Can be extended (e.g., overnight) at lower temperatures to improve yield for less reactive proteins. | [4][13] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help minimize hydrolysis and are recommended for sensitive proteins. | [4] |

| Solvent for Stock | Anhydrous DMSO or DMF | NHS esters are often moisture-sensitive and not readily soluble in aqueous buffers. A water-miscible organic solvent is used for the stock solution. | [4][6][13] |

Table 2: NHS Ester Hydrolysis Half-Life

The primary competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive. The rate of hydrolysis is highly pH and temperature-dependent.

| pH | Temperature | Half-Life (t½) | Notes | Citation(s) |

| 7.0 | 0°C | 4 - 5 hours | Demonstrates reasonable stability at neutral pH and on ice. | [4][14] |

| 8.6 | 4°C | 10 minutes | Illustrates the rapid increase in hydrolysis rate at alkaline pH, even at low temperatures. | [4][14] |

| 9.0 | Room Temp. | ~5 minutes | Half-life for a specific porphyrin-NHS ester, showing very rapid hydrolysis at higher pH and temperature. | [15] |

Experimental Protocols

The following sections provide detailed methodologies for labeling a biomolecule with this compound and performing the subsequent click chemistry reaction.

Protocol: Protein Labeling with this compound

This protocol describes the general steps for conjugating the alkyne linker to a protein target.

Materials:

-

Protein of interest (in a primary amine-free buffer like PBS, HEPES, or Borate).

-

This compound.

-

Anhydrous, amine-free DMSO or DMF.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[13]

-

Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4.

-

Purification system (e.g., desalting column, dialysis cassette).

Procedure:

-

Protein Preparation:

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Aqueous solutions of NHS esters are not stable and must be used immediately.[13]

-

-

Conjugation Reaction:

-

Calculate the volume of the NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point, though this should be optimized for each specific protein.[6]

-

While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock. The final concentration of the organic solvent should ideally be below 10%.[4]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][13]

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

-

-

Purification:

-

Remove the excess, unreacted this compound and the NHS byproduct from the alkyne-labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).[6]

-

Protocol: CuAAC "Click" Reaction

This protocol provides a general guideline for conjugating an azide-containing molecule to the alkyne-labeled protein.

Materials:

-

Alkyne-labeled protein (from Protocol 3.1).

-

Azide-containing molecule (e.g., Azide-PEG-Biotin, Azide-Fluorophore).

-

Copper(II) Sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate (B8700270) stock solution (e.g., 250 mM in water, prepared fresh).

-

Optional Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution.

Procedure:

-

Reactant Preparation:

-

In a reaction vessel, combine the alkyne-labeled protein and the azide-containing molecule (typically at 1-5 molar equivalents relative to the protein) in a suitable buffer.[16]

-

-

Catalyst Preparation and Addition:

-

If using a ligand to stabilize the copper, pre-mix the CuSO₄ solution with the THPTA solution.

-

To initiate the reaction, add the catalyst components to the protein/azide mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM Sodium Ascorbate.[16] Add the copper sulfate first, followed immediately by the freshly prepared sodium ascorbate reducing agent.[16]

-

-

Incubation:

-

Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry).

-

-

Purification:

-

Once the reaction is complete, purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be done using desalting columns, dialysis, or other chromatography methods suitable for the protein.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound.

digraph "Reaction_Logic" {

graph [dpi=100, width=7.9];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

edge [arrowhead=vee, penwidth=1.5];

title [label="Decision Logic for NHS Ester Reaction Conditions", shape=plaintext, fontsize=14, fontcolor="#202124"];

ph_node [label="Reaction pH", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ph_low [label="pH < 7.5\n- Amine is Protonated (-NH₃⁺)\n- Low Nucleophilicity", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ph_optimal [label="pH 8.0 - 8.5\n- Amine is Deprotonated (-NH₂)\n- Good Nucleophile\n- Manageable Hydrolysis", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

ph_high [label="pH > 9.0\n- Amine is Deprotonated (-NH₂)\n- Excellent Nucleophile", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

hydrolysis_rate [label="NHS Ester Hydrolysis Rate", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

hydrolysis_low [label="Slow Hydrolysis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

hydrolysis_med [label="Moderate Hydrolysis", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

hydrolysis_high [label="Rapid Hydrolysis\n(major competing reaction)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

outcome_poor [label="Outcome:\nPoor Labeling Efficiency", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

outcome_good [label="Outcome:\nOptimal Labeling Efficiency", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

outcome_poor2 [label="Outcome:\nPoor Labeling Efficiency", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

ph_node -> ph_low [label="Low", color="#4285F4"];

ph_node -> ph_optimal [label="Optimal", color="#4285F4"];

ph_node -> ph_high [label="High", color="#4285F4"];

ph_low -> hydrolysis_low [style=dashed, arrowhead=none];

ph_optimal -> hydrolysis_med [style=dashed, arrowhead=none];

ph_high -> hydrolysis_high [style=dashed, arrowhead=none];

hydrolysis_low -> outcome_poor [color="#EA4335"];

hydrolysis_med -> outcome_good [color="#34A853"];

hydrolysis_high -> outcome_poor2 [color="#EA4335"];

}```

Diagram 3: Logical relationship between pH and reaction outcome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. glenresearch.com [glenresearch.com]

- 8. nbinno.com [nbinno.com]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Propargyl-C1-NHS Ester: An In-depth Technical Guide to its Function in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-C1-NHS ester, a bifunctional linker critical to the field of bioconjugation and click chemistry. We will delve into its core functionalities, provide detailed experimental protocols, and present quantitative data to empower researchers in their scientific endeavors.

Core Functionality: A Bridge Between Biomolecules and Payloads

This compound is a powerful tool designed to covalently link molecules of interest to biomolecules, such as proteins, antibodies, and peptides. Its utility lies in its heterobifunctional nature, possessing two distinct reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This group provides the capability to react with primary amines (-NH₂) found on biomolecules, most notably on the side chains of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable and irreversible amide bond.[1]

-

Propargyl Group: This terminal alkyne moiety serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent attachment of any azide-containing molecule, such as a drug, fluorescent dye, or imaging agent.[2][3][4]

In essence, this compound acts as a stable bridge, first attaching to a biomolecule and then presenting an alkyne group for the subsequent attachment of a desired payload. This two-step strategy is central to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[2]

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 132178-37-1 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Purity | Typically >90% |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Note: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions. It is recommended to prepare solutions fresh before use.[5]

Reaction Mechanisms and Pathways

The utility of this compound is defined by two sequential chemical reactions. The following diagrams illustrate these key processes.

Quantitative Data

Precise quantitative data for this compound is not extensively documented in peer-reviewed literature. However, the efficiency of its constituent reactions, NHS ester aminolysis and CuAAC, are well-characterized.

NHS Ester Reaction Kinetics and Stability

The reaction of NHS esters with primary amines is highly efficient but competes with hydrolysis in aqueous environments.

| Parameter | Condition | Value |

| Optimal pH for Amine Reaction | - | 7.2 - 8.5[6] |

| Reaction Time | Room Temperature | 0.5 - 4 hours[6] |

| Half-life of NHS Ester (Hydrolysis) | pH 7.0, 0°C | 4 - 5 hours[6] |

| Half-life of NHS Ester (Hydrolysis) | pH 8.6, 4°C | 10 minutes[6] |

| Resulting Bond Stability | Physiological Conditions | Highly stable amide bond[5] |

CuAAC Reaction Efficiency and Stability

The CuAAC reaction is renowned for its high yield and specificity.

| Parameter | Value |

| Typical Reaction Yield | >95% |

| Reaction Time | 1 - 4 hours at room temperature |

| Resulting Bond Stability | Highly stable 1,2,3-triazole ring, resistant to hydrolysis and enzymatic cleavage[7] |

Experimental Protocols

The following are generalized protocols for the two-step bioconjugation process using this compound. Optimization for specific biomolecules and payloads is recommended.

Protocol 1: Propargylation of a Biomolecule (e.g., Antibody)

Materials:

-

Antibody (or other biomolecule) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Biomolecule: Ensure the biomolecule solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the biomolecule solution. The exact ratio should be optimized for the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

-

Characterization: Confirm the incorporation of the propargyl group using techniques such as mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Propargylated biomolecule from Protocol 1

-

Azide-containing payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.0)

-

Purification column

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the azide-payload in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

-

Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

The propargylated biomolecule (final concentration typically in the µM range).

-

The azide-payload (typically a 2- to 10-fold molar excess over the alkyne).

-

A premixed solution of CuSO₄ and the copper ligand (final concentrations typically 50-100 µM CuSO₄ and 250-500 µM ligand).

-

-

Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents using an appropriate method such as size-exclusion chromatography or affinity chromatography.

-

Characterization: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Experimental Workflow

The overall workflow for utilizing this compound in a typical bioconjugation experiment is depicted below.

Conclusion

This compound is a versatile and efficient bifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its ability to form stable linkages through two distinct and highly efficient chemical reactions makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. By understanding its core functionalities and employing optimized experimental protocols, scientists can effectively construct complex and functional biomolecular conjugates to advance their research objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) [mdpi.com]

- 4. Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Propargyl-C1-NHS Ester: A Technical Guide to its Application as a Non-Cleavable Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth exploration of Propargyl-C1-NHS ester, a non-cleavable linker increasingly utilized in ADC development. This document details its mechanism of action, provides a summary of key data, outlines comprehensive experimental protocols, and visualizes critical workflows and signaling pathways.

Introduction to this compound as a Non-Cleavable ADC Linker

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a bifunctional, non-cleavable linker designed for the two-step conjugation of cytotoxic payloads to antibodies.[1][2] Its structure features two key reactive moieties:

-

An N-Hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a monoclonal antibody (mAb), to form a stable amide bond.[3][4]

-

A terminal alkyne group (propargyl group) that participates in bioorthogonal "click chemistry" reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with an azide-modified cytotoxic payload.[3][5]

The resulting triazole linkage formed via click chemistry is exceptionally stable, contributing to the overall stability of the ADC in systemic circulation.[5]

Mechanism of Action of ADCs with Non-Cleavable Linkers

ADCs employing non-cleavable linkers like this compound rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the cytotoxic payload.[1] The process involves several key steps:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

-

Proteolytic Degradation: In the harsh environment of the lysosome, proteases degrade the antibody into its constituent amino acids.

-

Payload Release: This degradation releases the payload still attached to the linker and the lysine residue to which it was originally conjugated.

This active metabolite, consisting of the drug, linker, and an amino acid remnant, must retain its cytotoxic activity to induce cell death. A key characteristic of ADCs with non-cleavable linkers is their high plasma stability, which minimizes premature drug release and reduces off-target toxicity. However, they typically lack a "bystander effect," as the charged amino acid remnant on the released payload prevents it from diffusing across cell membranes to kill neighboring antigen-negative cells.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables provide an illustrative summary of typical data obtained for ADCs with other non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). These tables are intended to serve as a guide for the expected performance characteristics.

Table 1: Physicochemical and In Vitro Characterization of a Hypothetical ADC

| Parameter | Method | Typical Value | Reference |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, Mass Spectrometry | 3.5 - 4.0 | [1][6] |

| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% | [6] |

| In Vitro Cytotoxicity (IC50) | Cell-based MTT/CellTiter-Glo Assay | 0.1 - 10 nM | [1] |

| Plasma Stability (% intact ADC after 7 days) | LC-MS | >90% | [1] |

Table 2: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Model

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Nude mice with HER2+ xenografts | 5 mg/kg, single IV dose | >80% | [1] |

| SCID mice with CD30+ xenografts | 3 mg/kg, Q4D x 3 | Significant tumor regression | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of an ADC using this compound.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through the reaction of 4-pentynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-disuccinimidyl carbonate (DSC).[7]

Two-Step Antibody-Drug Conjugation

This protocol outlines the sequential conjugation of the this compound to an antibody, followed by the click chemistry reaction with an azide-modified payload.

Step 1: Antibody Modification with this compound

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-7.5.

-

Linker Preparation: Dissolve this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5-10 molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

Purification: Remove the excess linker and by-products by size exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

Step 2: Click Chemistry Conjugation of Azide-Payload

-

Payload Preparation: Dissolve the azide-modified cytotoxic payload in a suitable solvent (e.g., DMSO).

-

Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4) and a reducing agent such as sodium ascorbate. A copper-ligand complex (e.g., with TBTA) can be used to improve reaction efficiency and protect the antibody.

-

Click Reaction: To the purified propargyl-modified antibody, add the azide-payload (typically a 2-5 molar excess relative to the alkyne groups). Add the copper catalyst and reducing agent.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting ADC using SEC to remove unreacted payload and catalyst. Further purification by hydrophobic interaction chromatography (HIC) may be necessary to isolate ADC species with a specific drug-to-antibody ratio (DAR).

Characterization of the ADC

3.3.1. Drug-to-Antibody Ratio (DAR) Determination

-

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species based on the number of conjugated drug molecules. The average DAR can be calculated from the peak areas.[6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide a precise mass measurement, from which the DAR can be calculated.[1]

3.3.2. Purity and Aggregation Analysis

-

Size Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[6]

3.3.3. In Vitro Cytotoxicity Assay

-

Cell Culture: Plate target antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubation: Incubate the cells for 72-120 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

3.3.4. Plasma Stability Assay

-

Incubation: Incubate the ADC in human and/or animal plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

-

Analysis: At each time point, analyze the samples by HIC-HPLC or LC-MS to determine the percentage of intact ADC and the average DAR.

3.3.5. In Vivo Efficacy in Xenograft Models

-

Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

-

ADC Administration: Once tumors reach a palpable size, administer the ADC, a vehicle control, and relevant control antibodies intravenously.

-

Monitoring: Monitor tumor volume and body weight of the animals over time.

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for the two-step synthesis of an ADC using this compound.

Caption: Mechanism of action of a non-cleavable ADC.

Signaling Pathways of Common Payloads

The this compound linker itself does not have a signaling function. The biological effect of the ADC is dictated by the cytotoxic payload that is delivered to the cancer cell. Below are diagrams of the signaling pathways for two common classes of payloads used in ADCs.

Auristatins (e.g., MMAE, MMAF)

Auristatins are potent anti-mitotic agents that disrupt the microtubule dynamics within the cell.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. precisepeg.com [precisepeg.com]

- 5. selleckchem.com [selleckchem.com]

- 6. lcms.cz [lcms.cz]

- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Amine-Reactive NHS Ester Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the precise and stable linking of molecules is paramount. Among the chemical tools available, the N-hydroxysuccinimide (NHS) ester group stands out as a cornerstone for its reliability and versatility in reacting with primary amines. This technical guide provides a comprehensive overview of the core chemistry of NHS esters, detailed experimental protocols, and a summary of quantitative data to empower researchers in their scientific endeavors, from basic research to advanced drug development.

Core Principles of NHS Ester Chemistry

The utility of NHS esters lies in their ability to efficiently form stable amide bonds with primary amino groups (-NH₂), which are abundantly present in biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[1]

The Reaction Mechanism

The fundamental reaction can be visualized as a two-step process initiated by the nucleophilic attack of the primary amine on the ester's carbonyl group, culminating in a stable covalent linkage.[1]

Key Factors Influencing Reaction Efficiency

The success of an NHS ester conjugation reaction is governed by several critical parameters that must be carefully controlled to maximize the yield of the desired conjugate while minimizing side reactions.

-

pH: The pH of the reaction buffer is the most critical factor.[2] The reaction is highly pH-dependent, with an optimal range typically between 7.2 and 9.[3][] Below pH 7, the primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[5] Conversely, at pH values above 9, the rate of hydrolysis of the NHS ester increases significantly, becoming a major competing reaction that reduces conjugation efficiency.[5][6]

-

Buffer Composition: It is crucial to use a buffer that is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[7] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[7] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES.[2][3]

-

Concentration of Reactants: The concentration of both the biomolecule and the NHS ester can impact the reaction's efficiency. Higher concentrations of the reactants generally favor the bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester.[7][8]

-

Temperature and Incubation Time: NHS ester conjugations are typically performed at room temperature for 1 to 4 hours or at 4°C for longer periods (e.g., overnight).[][7] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for sensitive biomolecules or when longer reaction times are required.[7]

-

Stability and Hydrolysis of NHS Esters: NHS esters are susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amidation.[1] The rate of hydrolysis is highly dependent on pH and temperature.[3][9] Understanding the stability of the specific NHS ester under the chosen reaction conditions is crucial for optimizing the conjugation protocol.

Quantitative Data Summary

To facilitate experimental design and optimization, the following tables summarize key quantitative data related to NHS ester chemistry.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4 - 5 hours[3] |

| 7.0 | Ambient | ~7 hours[10] |

| 8.0 | Not Specified | 1 hour[11] |

| 8.6 | 4 | 10 minutes[3] |

| 8.6 | Not Specified | 10 minutes[11] |

| 9.0 | Ambient | minutes[10] |

Table 2: Recommended Buffers for NHS Ester Conjugation

| Buffer | Typical Concentration | pH Range | Notes |

| Sodium Phosphate | 50-100 mM | 7.2 - 8.5 | A common and versatile buffer.[2][12] |

| Sodium Bicarbonate | 100 mM | 8.0 - 9.0 | Often used for antibody labeling.[2][13] |

| Sodium Borate | 50 mM | 8.5 - 9.5 | Provides good buffering capacity at slightly higher pH. |

| HEPES | 20-50 mM | 7.0 - 8.0 | A non-interfering buffer option.[14] |

Note: Always ensure the buffer is free from primary amine contaminants.

Table 3: Physicochemical Properties of NHS vs. Sulfo-NHS Esters

| Property | NHS Ester | Sulfo-NHS Ester |

| Solubility | Generally insoluble in aqueous buffers; requires an organic co-solvent (e.g., DMSO, DMF).[15] | Water-soluble due to the presence of a sulfonate group.[15][16] |

| Membrane Permeability | Permeable to cell membranes.[16] | Impermeable to cell membranes.[16] |

| Effect on Conjugate Solubility | Can decrease the water-solubility of the resulting conjugate.[16] | Can increase the water-solubility of the resulting conjugate.[16] |

Experimental Protocols

The following are detailed methodologies for two common applications of NHS ester chemistry: fluorescent labeling of antibodies and protein-protein crosslinking.

Detailed Protocol for Fluorescent Labeling of an IgG Antibody

This protocol provides a general guideline for labeling an IgG antibody with a fluorescent dye NHS ester. Optimization may be required for specific antibodies and dyes.

Materials:

-

IgG antibody to be labeled (in an amine-free buffer like PBS)

-

Fluorescent dye NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Antibody Solution:

-

Adjust the concentration of the IgG antibody to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[13] If the antibody is in a different buffer, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[13] Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[13]

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of the dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye NHS ester in anhydrous DMSO or DMF.[13] For example, for a 1 µmol vial, add 100 µL of solvent. Vortex briefly to ensure complete dissolution.[13] This solution should be prepared fresh and used immediately.

-

-

Labeling Reaction:

-

Purification of the Conjugate:

-

Immediately after the incubation, purify the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[13]

-

Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.

-

-

Storage:

-

Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Add a stabilizer like BSA if necessary.[17]

-

Detailed Protocol for Protein-Protein Crosslinking using BS³ (a water-soluble NHS ester)

This protocol describes a general procedure for crosslinking interacting proteins using the homobifunctional, water-soluble crosslinker BS³ (bis(sulfosuccinimidyl) suberate).

Materials:

-

Protein sample in an amine-free buffer (e.g., PBS or HEPES)

-

BS³ crosslinker

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reaction buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.4)

Procedure:

-

Sample Preparation:

-

Prepare the protein sample in a compatible amine-free buffer at an appropriate concentration.

-

-

Prepare the BS³ Solution:

-

Allow the vial of BS³ to equilibrate to room temperature before opening.

-

Immediately before use, prepare a fresh solution of BS³ in the reaction buffer to the desired concentration (e.g., 50 mM).[18]

-

-

Crosslinking Reaction:

-

Add the BS³ solution to the protein sample to achieve a final concentration typically in the range of 0.25-5 mM.[14] The optimal molar excess of crosslinker over the protein will need to be determined empirically, but a 20- to 50-fold molar excess is a common starting point for protein concentrations below 5 mg/mL.[19]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]

-

-

Quenching the Reaction:

-

Analysis:

-

The crosslinked protein sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify crosslinked protein complexes.

-

Visualizing Core Concepts

To further elucidate the principles and workflows discussed, the following diagrams have been generated using the DOT language for Graphviz.

References

- 1. glenresearch.com [glenresearch.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. bidmc.org [bidmc.org]

- 13. biotium.com [biotium.com]

- 14. interchim.fr [interchim.fr]

- 15. covachem.com [covachem.com]

- 16. benchchem.com [benchchem.com]

- 17. NHS ester protocol for labeling proteins [abberior.rocks]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

The Pivotal Role of the Terminal Alkyne in Propargyl-C1-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Propargyl-C1-NHS ester has emerged as a powerful bifunctional linker, enabling the covalent attachment of a terminal alkyne group to biomolecules. This seemingly simple modification opens the door to a world of possibilities, primarily through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This technical guide delves into the core functionalities of this compound, with a particular focus on the indispensable role of its terminal alkyne. We will explore its mechanism of action, provide detailed experimental protocols, present quantitative data, and illustrate its application in creating sophisticated bioconjugates for research and therapeutic purposes.

The Dual Functionality of this compound

This compound is a hetero-bifunctional crosslinker composed of two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. This dual nature allows for a two-step sequential conjugation strategy.

-

Amine-Reactive NHS Ester: The NHS ester provides a highly efficient means of attaching the linker to biomolecules containing primary amines, such as proteins, peptides, and antibodies. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl of the NHS ester, forming a stable and irreversible amide bond. This initial step introduces the terminal alkyne "handle" onto the biomolecule of interest.

-

Bioorthogonal Terminal Alkyne: The terminal alkyne is the cornerstone of the linker's utility in "click chemistry."[1][2][3] It remains inert to most biological functional groups, ensuring that the subsequent conjugation step is highly specific and bioorthogonal. This alkyne group readily participates in the CuAAC reaction with an azide-functionalized molecule, forming a stable triazole linkage. This second step allows for the attachment of a wide array of payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents.[4][5]

Core Principles and Mechanisms

NHS Ester-Mediated Amine Conjugation

The conjugation of this compound to a primary amine-containing biomolecule is a well-established and robust reaction. The reaction is highly dependent on pH, with optimal conditions typically falling between pH 7.2 and 8.5.[6] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester. It is crucial to avoid amine-containing buffers, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.

Caption: NHS Ester Reaction with a Primary Amine.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne introduced by this compound is the key to the subsequent CuAAC reaction. This "click" reaction is renowned for its high efficiency, specificity, and mild reaction conditions.[1][2][3] The reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.

The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide (B81097) to form a six-membered copper-containing ring, which subsequently rearranges and collapses to yield the stable triazole product, regenerating the copper(I) catalyst.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data and Performance

The efficiency of bioconjugation using this compound is influenced by several factors. The following tables summarize key quantitative parameters for the NHS ester reaction and the subsequent CuAAC step.

| Parameter | Value/Condition | Reference |

| NHS Ester Reaction | ||

| Optimal pH Range | 7.2 - 8.5 | [6] |

| Recommended Buffer | Phosphate, Borate, Bicarbonate | [6] |

| Reaction Time (Room Temp) | 30 - 60 minutes | [7] |

| Molar Excess of NHS Ester | 10-20 fold over biomolecule | [7] |

| CuAAC Reaction | ||

| Copper(I) Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | [8] |

| Ligand for Copper(I) | THPTA, TBTA | [8] |

| Typical Reaction Time | 1 - 4 hours | [9] |

| Reaction Efficiency | Often >95% | [9] |

Note: These values are general recommendations and may require optimization for specific biomolecules and payloads.

Experimental Protocols

Protocol 1: Propargylation of an Antibody with this compound

Materials:

-

Antibody solution (e.g., 1-5 mg/mL in PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., desalting column)

Procedure:

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to a non-amine containing buffer like PBS, pH 7.4.

-

Adjust pH: Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final pH of 8.3.

-

Prepare NHS Ester Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use. Solutions of NHS esters are unstable and should be prepared fresh.[1]

-

Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column or dialysis against PBS, pH 7.4.

-

Characterization: Determine the concentration of the propargylated antibody using a protein assay (e.g., BCA assay). The degree of labeling can be determined by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Propargylated antibody (from Protocol 1)

-

Azide-functionalized payload (e.g., drug, fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the propargylated antibody and a 3- to 5-fold molar excess of the azide-functionalized payload in PBS, pH 7.4.

-

Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. The ligand helps to stabilize the copper(I) and increase reaction efficiency.

-

Initiate the Reaction: Add the CuSO₄/THPTA solution to the antibody/azide mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove excess payload, copper, and other small molecules.

-

Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[10] The stability of the final conjugate can be assessed in relevant biological media.[11]

Applications in Drug Development and Research

The ability to introduce a terminal alkyne onto a biomolecule via this compound has significant implications for drug development and fundamental research.

Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the synthesis of ADCs.[1][2][3] In this context, a potent cytotoxic drug is functionalized with an azide group and then "clicked" onto a propargylated monoclonal antibody that targets a tumor-specific antigen. The resulting ADC can selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity. The short, non-cleavable nature of the linker formed from Propargyl-C1 can enhance the stability of the ADC in circulation.[2][12]

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Probes for Studying Signaling Pathways

This compound is also invaluable for creating molecular probes to investigate cellular signaling pathways. For instance, a small molecule inhibitor of a specific kinase or a ligand for a G-protein coupled receptor (GPCR) can be functionalized with an azide. This azide-modified molecule can then be "clicked" onto a propargylated protein or peptide, or even a solid support, to create a tool for affinity purification, activity-based protein profiling, or imaging of the target pathway.

Caption: Synthesis of a GPCR Probe using this compound.

Conclusion

The terminal alkyne of this compound is a critical functional group that unlocks the power of click chemistry for bioconjugation. Its bioorthogonality and high reactivity in the copper-catalyzed azide-alkyne cycloaddition reaction provide a robust and versatile platform for the precise construction of complex biomolecular architectures. From the development of next-generation antibody-drug conjugates to the creation of sophisticated probes for studying cellular signaling, the strategic introduction of a terminal alkyne using this compound is a cornerstone of modern chemical biology and drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the potential of this powerful bifunctional linker in their scientific endeavors.

References

- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

Propargyl-C1-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Propargyl-C1-NHS ester, a critical bifunctional linker for advanced bioconjugation strategies. This document outlines its chemical properties, detailed experimental protocols for its use in modifying biomolecules, and its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Chemical and Physical Data

This compound, also known as 4-Pentynoic Acid Succinimidyl Ester, is a versatile chemical tool that introduces a terminal alkyne group onto proteins, antibodies, and other amine-containing biomolecules.[1][2] This alkyne handle enables subsequent covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3][4] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines in a pH-dependent manner to form stable amide bonds.[5]

| Property | Value | References |

| CAS Number | 132178-37-1 | [1][2][6][7] |

| Molecular Weight | 195.17 g/mol | [1][6] |

| Molecular Formula | C₉H₉NO₄ | [1][7] |

| Synonyms | 4-Pentynoic Acid Succinimidyl Ester, Succinimidyl 4-pentynoate | [1][2] |

| Purity | >90% | [7] |

| Appearance | Solid | [2] |

| Storage | Store at -20°C, protected from moisture. | [4] |

Experimental Protocols

I. Antibody Modification with this compound

This protocol describes the covalent attachment of the propargyl group to an antibody via NHS ester chemistry.

Materials:

-

Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25) or centrifugal filters (10K MWCO for IgG)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains amine-containing stabilizers like Tris or glycine, they must be removed. This can be achieved by dialysis against PBS or by buffer exchange using a centrifugal filter.

-

Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). This can be done by adding one-tenth volume of 1 M sodium bicarbonate to the antibody solution in PBS.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification of the Alkyne-Modified Antibody:

-

Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or by repeated washing with PBS using a centrifugal filter.

-

The first protein fraction eluted from the column contains the purified alkyne-modified antibody.

-

-

Characterization and Storage:

-

Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

The degree of labeling can be assessed by various analytical techniques, such as mass spectrometry.

-

Store the purified alkyne-modified antibody at 4°C for short-term use or at -80°C for long-term storage. For enhanced stability, a cryoprotectant like glycerol (B35011) can be added.

-

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the "click" reaction between the alkyne-modified antibody and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

-

Alkyne-modified antibody

-

Azide-containing payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent, such as sodium ascorbate (B8700270)

-

A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Amine-free buffer (e.g., PBS)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified antibody and a molar excess of the azide-containing payload in PBS.

-

-

Catalyst Preparation:

-

Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

-

Click Reaction:

-

Add the copper catalyst solution to the antibody-payload mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification and Analysis:

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted payload and catalyst.

-

Analyze the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

-

Application in Drug Development: Targeting Signaling Pathways

This compound is instrumental in the synthesis of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface receptors. This targeted delivery enhances the therapeutic window of the cytotoxic payload by minimizing its exposure to healthy tissues.

A prominent example of a signaling pathway targeted by ADCs is the HER2 (Human Epidermal Growth Factor Receptor 2) pathway, which is overexpressed in a significant portion of breast cancers. An ADC targeting HER2, upon binding to the receptor, is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released, leading to cell death.

References

Propargyl-C1-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Propargyl-C1-NHS ester, also known as 4-Pentynoic Acid Succinimidyl Ester, is a valuable non-cleavable linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its bifunctional nature, featuring a terminal alkyne group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, allows for the precise and stable linkage of molecules. This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting key data, experimental protocols, and visual workflows to aid researchers in its effective application.

Core Properties of this compound

| Property | Value |

| Chemical Name | 4-Pentynoic Acid Succinimidyl Ester |

| Synonyms | This compound |

| CAS Number | 132178-37-1 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | White to off-white solid |

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions is limited, a common characteristic for many non-sulfonated NHS esters. For in vivo applications, specific formulations are required to achieve desired concentrations.

Table 1: Quantitative Solubility Data for this compound

| Solvent / Formulation | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (512.37 mM) | Sonication may be required. Use of hygroscopic DMSO can impact solubility.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.81 mM) | Clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (12.81 mM) | Suspended solution; sonication needed.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.81 mM) | Clear solution.[1] |

Some suppliers also indicate solubility in other organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform, although quantitative data is not consistently provided.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

-

-

Quantification:

-

Dilute the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution based on the dilution factor.

-

Caption: A generalized workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by storage conditions, solvent, pH, and temperature. As a powder, it is relatively stable when stored under appropriate conditions. However, in solution, particularly in aqueous and protic solvents, the NHS ester is susceptible to hydrolysis.

Table 2: Recommended Storage Conditions

| Form | Temperature | Duration | Remarks |

| Powder | -20°C | 3 years | Store sealed, away from moisture and light.[1][2] |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Store sealed, away from moisture and light.[1] |

| In Solvent (e.g., DMSO) | -20°C | 1 month | Store sealed, away from moisture and light.[1] |

Solutions of this compound are generally unstable and should be prepared fresh before use. [2]

Hydrolytic Stability of the NHS Ester

The primary pathway of degradation for this compound in aqueous environments is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.6 | 4°C | 10 minutes |

This data is for NHS esters in general and provides a strong indication of the expected stability of this compound.

Caption: Competing reaction pathways for this compound in aqueous solution.

Experimental Protocol: Monitoring NHS Ester Hydrolysis by HPLC

This protocol allows for the quantitative determination of the hydrolysis rate of this compound.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

-

-

Initiation of Hydrolysis:

-

Add a small aliquot of the this compound stock solution to each of the aqueous buffers at a defined temperature (e.g., 25 °C). The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

-

-

Time-course Analysis:

-

At various time points, withdraw an aliquot from each reaction mixture.

-

Immediately quench the hydrolysis by adding an equal volume of a low pH solution (e.g., 1% trifluoroacetic acid in acetonitrile) to stabilize the remaining NHS ester.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% TFA).

-

Monitor the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid hydrolysis product peak over time by UV detection (e.g., at 210 nm).

-

-

Data Analysis:

-

Plot the concentration of the remaining this compound against time.

-

Determine the half-life (t½) of the NHS ester at each pH by fitting the data to a first-order decay model.

-

Reaction with Primary Amines